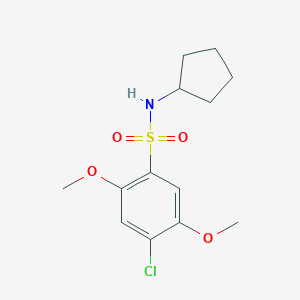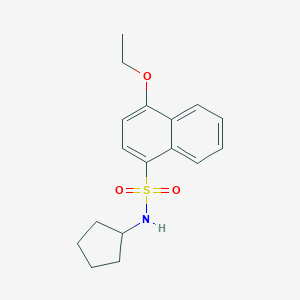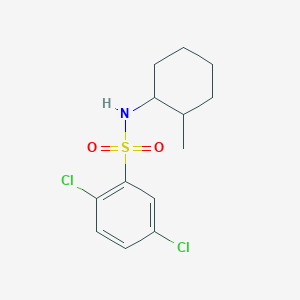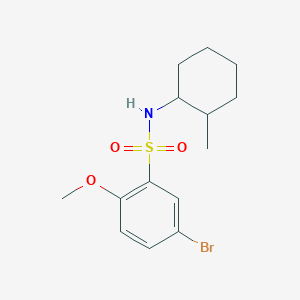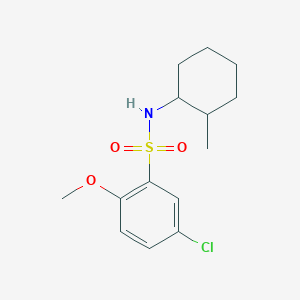
2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an ethoxy group, a fluorine atom, and a benzenesulfonyl group attached to the indole core. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
The synthesis of 2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Fluorination: The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The benzenesulfonyl group can be introduced through sulfonylation, where the indole reacts with benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethoxy or fluorine groups under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH), acids like hydrochloric acid (HCl), and catalysts like palladium on carbon (Pd/C).
科学的研究の応用
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-(3-Ethoxy-4-fluorobenzenesulfonyl)-2,3-dihydro-1H-indole can be compared with other similar compounds, such as:
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperidine: This compound has a piperidine ring instead of an indole core, leading to different chemical and biological properties.
1-(3-Ethoxy-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: This compound contains a piperazine ring and an ethanone group, which also result in distinct properties.
1-ethoxy-2-fluorobenzene: This simpler compound lacks the indole and sulfonyl groups, making it less complex but useful in different contexts.
The uniqueness of 2-Ethoxy-1-fluoro-4-(indolinylsulfonyl)benzene lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
特性
分子式 |
C16H16FNO3S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
1-(3-ethoxy-4-fluorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C16H16FNO3S/c1-2-21-16-11-13(7-8-14(16)17)22(19,20)18-10-9-12-5-3-4-6-15(12)18/h3-8,11H,2,9-10H2,1H3 |
InChIキー |
KDUKWNNLXTYYDD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
正規SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C32)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
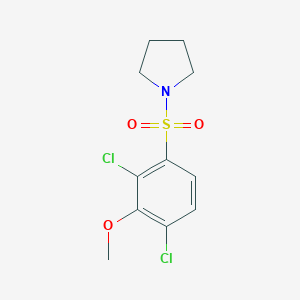
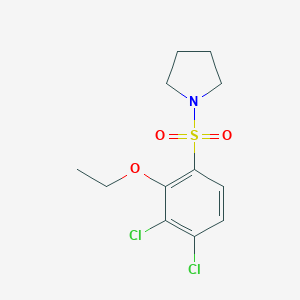
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)


